4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
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Description
4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Pharmacological Potential
Chemokine CCR3 Antagonists
The compound is highlighted within the class of small molecule CCR3 antagonists, which are considered valuable for treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists, including morpholinyl derivatives, suggest their potential in inhibiting allergic inflammation by targeting the CCR3 receptor, demonstrating high affinity and antagonizing capabilities in vitro (Willems & IJzerman, 2009).
Piperazine and Morpholine Derivatives in Medicine
A comprehensive review on piperazine and morpholine derivatives, including their synthesis and pharmacological applications, shows a broad spectrum of pharmaceutical activities. These derivatives are essential in developing new methods and compounds with significant pharmacophoric activities, indicating their utility in various medical applications (Mohammed et al., 2015).
Novel CNS Acting Drugs Synthesis
Research on functional chemical groups for synthesizing compounds with central nervous system (CNS) activity points to the potential of structures like 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one. These compounds are part of a larger class of heterocycles that may offer effects ranging from depression and euphoria to convulsion, indicating their potential in CNS drug development (Saganuwan, 2017).
Antimicrobial and Antioxidant Applications
Antimicrobial Scaffold Potential
Research into benzoxazinoids, which share structural similarities with the compound , suggests the potential of these structures as scaffolds for designing new antimicrobial compounds. This highlights the importance of exploring the antimicrobial activities of such derivatives, potentially leading to novel treatments for pathogenic fungi and bacteria (de Bruijn et al., 2018).
Antioxidant Capacity Assays
The use of derivatives like this compound in assays to measure antioxidant capacity indicates their role in understanding and quantifying antioxidant potentials. These assays are crucial for identifying compounds that can counteract oxidative stress, contributing to the development of antioxidant therapies (Ilyasov et al., 2020).
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKYAJKBNGSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.